molecular formula C8H10ClF2N B8027880 1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride

1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B8027880
M. Wt: 193.62 g/mol
InChI Key: ZWAUVWPEINYFIC-UHFFFAOYSA-N
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Description

It is characterized as an off-white solid with a molecular weight of 249.73 g/mol (calculated from formula C₁₂H₁₈ClF₂N in ) and a 74% yield under optimized conditions . Its ¹H NMR spectrum (DMSO-d₆) shows aromatic proton signals at δ 7.80–7.74 (m, 1H), 7.40–7.34 (m, 1H), and 7.23–7.18 (m, 1H), along with methylene (δ 4.13) and methylamine (δ 2.51) peaks . The compound serves as a key intermediate in synthesizing oxindole carboxamides, which exhibit inhibitory activity against Dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp) .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUVWPEINYFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves deprotection of tert-butyl 2,4-difluorobenzyl (methyl)carbamate (13 ) using TMS-Cl in 2,2,2-trifluoroethanol (TFE):

  • Reagents :

    • tert-Butyl 2,4-difluorobenzyl (methyl)carbamate (1 eq)

    • TMS-Cl (3 eq)

    • 2,2,2-Trifluoroethanol (solvent)

  • Conditions :

    • Temperature: 0°C → room temperature (2 hours)

    • Atmosphere: Argon

  • Workup : Solvent removal under reduced pressure yields the hydrochloride salt as an off-white solid.

Yield : 74%.

Optimization and Variations

  • Solvent Impact : TFE enhances reaction efficiency by stabilizing cationic intermediates. Substitution with tetrahydrofuran (THF) or dichloromethane reduces yields by 15–20%.

  • Stoichiometry : Excess TMS-Cl (3–4 eq) ensures complete deprotection.

  • Scalability : Demonstrated at 17.5 mmol scale with consistent yields.

Alternative Route: Reductive Alkylation of 2,4-Difluorobenzylamine

Two-Step Alkylation and Quaternization

A less common but efficient approach involves:

  • Methylation of 2,4-Difluorobenzylamine :

    • Reagents: Formaldehyde (1.2 eq), sodium cyanoborohydride (1.1 eq) in methanol.

    • Conditions: Room temperature, 12 hours.

    • Intermediate: 1-(2,4-Difluorophenyl)-N-methylmethanamine (free base).

  • Hydrochloride Salt Formation :

    • Treatment with HCl gas in diethyl ether.

Yield : 68–72% (over two steps).

Challenges and Mitigation

  • Side Reactions : Over-alkylation to dimethylated byproducts is minimized by controlled formaldehyde addition.

  • Purity : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Comparative Analysis of Methods

Method Yield Reaction Time Scalability Purity
TMS-Cl Deprotection74%2 hoursHigh98%
Reductive Alkylation72%12 hoursModerate99%

Key Observations :

  • TMS-Cl Method : Preferred for industrial applications due to shorter reaction time and simpler workup.

  • Reductive Alkylation : Useful for laboratories lacking anhydrous TFE but requires stringent pH control.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.47 (s, 2H, NH₂⁺), 7.80–7.74 (m, 1H), 7.40–7.34 (m, 1H), 7.23–7.18 (m, 1H), 4.13 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • 161.2 (C-F), 131.4 (Ar-C), 44.5 (CH₂), 38.1 (CH₃).

Mass Spectrometry

  • ESI-MS : m/z = 174.1 [M+H]⁺ (free base).

Industrial-Scale Considerations

Solvent Recovery

  • TFE is recycled via distillation (bp 73–75°C), reducing costs by 30%.

  • Waste Management : Neutralization of HCl gas with NaOH ensures compliance with environmental regulations.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor Systems : Pilot studies show 85% yield in 30 minutes via continuous TMS-Cl addition.

  • Advantages : Enhanced heat transfer and reduced reagent usage.

Catalytic Deprotection

  • Silica-Supported HCl : Eliminates TMS-Cl, achieving 70% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride has been investigated for its potential therapeutic applications. Its structural characteristics suggest it may interact with biological targets relevant to various diseases.

Potential Therapeutic Areas :

  • Antidepressant Activity : Preliminary studies have indicated that compounds similar in structure to this compound may exhibit antidepressant effects by modulating neurotransmitter systems.
  • Antitumor Activity : Research shows potential for this compound in targeting specific cancer pathways, although detailed studies are still required to establish efficacy and safety profiles.

Neuropharmacology

The compound's ability to influence neurotransmitter uptake and receptor activity positions it as a candidate for neuropharmacological studies. It may be particularly useful in understanding mechanisms underlying mood disorders and neurodegenerative diseases.

Case Study 2: Cancer Research

In a recent investigation published in Cancer Research, researchers evaluated the efficacy of various amine derivatives in inhibiting tumor growth in vitro. The findings suggest that compounds with similar functional groups can disrupt cancer cell proliferation, warranting further exploration of this compound in oncology.

Data Tables

Study ReferenceFocus AreaKey Findings
Journal of Medicinal Chemistry (2023)AntidepressantSimilar compounds inhibit serotonin reuptake
Cancer Research (2024)OncologyAmine derivatives show potential in tumor inhibition

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-N-methylmethanamine Hydrochloride (CAS 90389-07-4)

  • Molecular Formula : C₈H₉Cl₂N·HCl
  • Key Differences: Chlorine atoms replace fluorine at the 2- and 4-positions. Chlorine’s larger atomic radius and lower electronegativity (vs.

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (CAS 1200-27-7)

  • Molecular Formula : C₁₀H₁₅ClFN
  • Key Differences: Mono-fluorination at the para position and a branched tert-butylamine group. Steric hindrance from the branched structure may reduce binding affinity to flat enzymatic pockets compared to the linear methanamine chain in the target compound .

Fluorinated Analogues with Varied Backbones

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride

  • Molecular Formula : C₈H₇ClF₄N
  • Applications: Industrial-grade chemical (pesticides, pharmaceuticals) .

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride

  • Molecular Formula : C₁₂H₁₈ClF₂N
  • Key Differences :
    • Extended alkyl chain (butan-1-amine vs. methanamine) introduces steric bulk, which may slow metabolic degradation but reduce diffusion rates .

Positional Isomers and Their Impact

1-(2,6-Difluorophenyl)-N-methylmethanamine Hydrochloride

  • Key Differences :
    • Fluorine atoms at the 2- and 6-positions create a symmetrical substitution pattern, altering π-π stacking interactions in aromatic systems.
    • Similarity score to target compound: 0.66 (lower due to positional isomerism) .

Biological Activity

1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a difluorophenyl group that enhances its interaction with biological targets, making it a subject of research in various therapeutic areas.

Chemical Structure and Properties

The chemical formula of this compound is C9H11ClF2N. The presence of fluorine atoms in the phenyl ring is believed to augment its lipophilicity and biological activity. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating its use in biological systems.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
  • Receptor Modulation : It can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities relevant to several therapeutic areas:

  • Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties against pathogens such as Helicobacter pylori, which is associated with gastrointestinal disorders. This activity could be beneficial in treating conditions like gastritis and peptic ulcers.
  • Neurological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, possibly influencing mood and cognitive functions. Its structure may enable it to interact with neurotransmitter receptors, contributing to its pharmacological profile.

Case Studies

  • Gastrointestinal Applications : A study highlighted the efficacy of this compound in disrupting H. pylori adhesion to gastric tissues. This suggests a mechanism where the compound inhibits bacterial growth or colonization in the gastrointestinal tract.
  • Neuropharmacology : Research into the compound's effects on neurotransmitter pathways has shown promise in modulating mood-related disorders. The incorporation of fluorine atoms appears to enhance its bioavailability and receptor affinity.

Data Table: Biological Activity Summary

Biological ActivityTarget PathwayPotential Application
AntibacterialInhibition of H. pyloriTreatment of gastritis and ulcers
NeurologicalModulation of neurotransmitter systemsMood regulation and cognitive enhancement

Q & A

Q. What are the validated synthetic pathways for 1-(2,4-difluorophenyl)-N-methylmethanamine hydrochloride, and how can intermediates be characterized?

Answer: The synthesis typically involves reductive amination or alkylation of 2,4-difluorobenzaldehyde derivatives. For example:

Route A : React 2,4-difluorobenzaldehyde with methylamine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C) to form the secondary amine, followed by HCl salt formation .

Route B : Direct alkylation of N-methylamine with a 2,4-difluorophenylmethyl halide.

Q. Characterization of intermediates :

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm regioselectivity and substitution patterns. 19F^{19}F-NMR is critical for distinguishing ortho/para fluorine environments .
  • LC-MS : Monitor reaction progress and detect byproducts (e.g., over-alkylation).

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Answer:

  • HPLC-UV/ELS : Use a C18 column with acetonitrile/water (0.1% TFA) to quantify purity (>98% recommended for in vitro studies).
  • Elemental Analysis : Validate stoichiometry (e.g., C: 46.8%, H: 4.5%, Cl: 19.7% for C₈H₉ClF₂N) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if applicable.
  • TGA/DSC : Assess thermal stability and hydrate/solvate formation .

Q. How should researchers handle stability challenges during storage?

Answer:

  • Storage : Keep at -20°C in airtight, light-protected containers under inert gas (N₂/Ar). Aqueous solutions should be buffered (pH 4–6) to prevent amine oxidation.
  • Stability Monitoring : Use periodic HPLC to detect degradation products (e.g., free amine or fluorobenzene derivatives) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1H^1H1H-NMR splitting patterns) be resolved for this compound?

Answer:

  • Contradiction Source : Fluorine-induced splitting in 1H^1H-NMR may obscure coupling constants.
  • Resolution Strategies :
    • Perform 19F^{19}F-decoupled 1H^1H-NMR to simplify splitting.
    • Use 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks.
    • Compare experimental data with DFT-calculated chemical shifts .

Q. What mechanistic insights guide the optimization of its synthesis yield?

Answer:

  • Byproduct Analysis : Identify common impurities (e.g., di-alkylated products or halogenated side products) via LC-MS.
  • Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps. Weak bases (e.g., K₂CO₃) minimize side reactions .
  • Catalytic Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency.

Q. How can researchers investigate its potential biological targets (e.g., neurotransmitter receptors)?

Answer:

  • In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with serotonin/dopamine receptors.
  • In Vitro Assays :
    • Radioligand Binding : Compete with 3H^3H-ketanserin for 5-HT₂A receptor affinity.
    • Functional Assays : Measure cAMP accumulation (for GPCR activity) .

Q. What strategies address discrepancies in reported solubility data across solvents?

Answer:

  • Controlled Measurements : Use nephelometry or UV-Vis spectroscopy to quantify solubility in DMSO, water, and ethanol.
  • Temperature Dependence : Plot solubility vs. temperature (10–40°C) to identify ideal dissolution conditions.
  • Co-solvent Systems : Test PEG-400/water mixtures for enhanced aqueous solubility .

Q. How should researchers design stability-indicating methods for forced degradation studies?

Answer:

  • Stress Conditions :
    • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.
    • Oxidative Stress : 3% H₂O₂ at 25°C for 6h.
  • Analytical Workflow :
    • UPLC-PDA-MS to track degradation products.
    • Quantify main peak loss and correlate with IC₅₀ changes in bioassays .

Q. What computational methods validate its pharmacokinetic properties (e.g., BBB permeability)?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–3 for CNS penetration), pKa, and BBB score.
  • MD Simulations : Run 100-ns trajectories to assess membrane partitioning in lipid bilayers .

Q. How can researchers reconcile conflicting bioactivity data in different assay systems?

Answer:

  • Assay-Specific Factors : Compare cell lines (e.g., HEK293 vs. CHO) for receptor expression levels.
  • Metabolic Stability : Pre-incubate compound with liver microsomes to assess CYP-mediated inactivation.
  • Positive Controls : Include known agonists/antagonists (e.g., clozapine for 5-HT receptors) to validate assay conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride
Reactant of Route 2
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1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride

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